Tris(3-(trimethoxysilyl)propyl) isocyanurate
Description
The exact mass of the compound 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tris(3-(trimethoxysilyl)propyl) isocyanurate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(3-(trimethoxysilyl)propyl) isocyanurate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3,5-tris(3-trimethoxysilylpropyl)-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H45N3O12Si3/c1-28-37(29-2,30-3)16-10-13-22-19(25)23(14-11-17-38(31-4,32-5)33-6)21(27)24(20(22)26)15-12-18-39(34-7,35-8)36-9/h10-18H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOVEJBDMKHZQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCN1C(=O)N(C(=O)N(C1=O)CCC[Si](OC)(OC)OC)CCC[Si](OC)(OC)OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H45N3O12Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
127778-65-8 | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127778-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2044896 | |
| Record name | 1,3,5-Tris[3-(trimethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Aldrich MSDS] | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(3-(trimethoxysilyl)propyl))- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10533 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
26115-70-8 | |
| Record name | Tris[3-(trimethoxysilyl)propyl] isocyanurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26115-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(3-(trimethoxysilyl)propyl) isocyanurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026115708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-Tris[3-(trimethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-tris[3-(trimethoxysilyl)propyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.135 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TRIS(3-(TRIMETHOXYSILYL)PROPYL) ISOCYANURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5YTB131U1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Methodological & Application
experimental procedure for coating metal surfaces with isocyanurate silane
Initiating Search for Data
I'm starting with broad Google searches to collect detailed experimental procedures for coating metal surfaces with isocyanurate silane. I'm focusing on the chemical mechanisms, necessary materials and equipment needed, and specific protocol steps to understand the process fully.
Gathering Reliable Resources
I'm now identifying authoritative sources, focusing on scientific publications, technical data sheets, and application notes to ensure data accuracy. Then I will structure the information into a logical application note, covering isocyanurate silanes, methods, and a detailed experimental protocol, along with data summarization. I'll visualize the workflow and reactions using diagrams, and I'll include in-text citations linked to sources.
Starting Data Collection
I'm now initiating comprehensive Google searches, homing in on experimental procedures for isocyanurate silane metal coatings. The focus is now the chemical mechanisms, necessary materials and equipment, and the exact protocol steps, as I work towards a thorough understanding.
Validation & Comparative
A Comparative Analysis of Amino Silanes and Isocyanurate Silanes for Enhanced Adhesion
A Senior Application Scientist's Guide to Selecting the Optimal Silane Coupling Agent
In the pursuit of robust and durable adhesive bonds, the interface between the adhesive and the substrate is paramount. Silane coupling agents are the unsung heroes in this microscopic battle for adhesion, forming a molecular bridge between organic and inorganic materials. This guide provides a comprehensive comparison of two prominent classes of silanes: the workhorse amino silanes and the high-performance isocyanurate silanes. We will delve into their chemical mechanisms, comparative performance under various stressors, and provide a framework for selecting the appropriate agent for your specific application.
The Fundamental Principle of Silane Adhesion Promotion
Silane coupling agents are organofunctional alkoxysilanes with the general structure R-Si(OR')3, where R is an organofunctional group and OR' is a hydrolyzable alkoxy group. Their efficacy lies in their dual reactivity. The alkoxy groups hydrolyze to form silanols (Si-OH), which then condense with hydroxyl groups on the surface of inorganic substrates (like glass, metal, or silica) to form stable covalent bonds (M-O-Si, where M is the substrate). The organofunctional group (R) is tailored to be compatible and reactive with the organic polymer matrix of the adhesive or coating, thus forming a durable link across the interface.
Chemical Structure and Reaction Mechanisms: A Tale of Two Silanes
The primary difference in the performance of amino and isocyanurate silanes stems from their distinct organofunctional groups.
Amino Silanes: The Versatile Adhesion Promoter
Amino silanes, such as (3-aminopropyl)triethoxysilane (APTES), are widely used due to their versatility and effectiveness with a broad range of polymers, including epoxies, urethanes, and phenolics. The primary amine group is highly reactive and can participate in various curing reactions.
Reaction Mechanism:
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Hydrolysis: The ethoxy groups on the silicon atom hydrolyze in the presence of water to form silanol groups.
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Condensation: These silanol groups then condense with hydroxyl groups on the inorganic substrate, forming a stable M-O-Si bond.
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Interfacial Coupling: The amino group at the other end of the silane molecule reacts with the polymer matrix of the adhesive, forming a covalent bond.
Figure 1: Reaction mechanism of an amino silane adhesion promoter.
Isocyanurate Silanes: The High-Performance Specialist
Isocyanurate silanes, such as tris(3-(trimethoxysilyl)propyl)isocyanurate, are characterized by a thermally stable isocyanurate ring structure. This unique structure imparts exceptional thermal and hydrolytic stability to the adhesive bond line.
Reaction Mechanism:
The initial hydrolysis and condensation steps with the inorganic substrate are similar to that of amino silanes. However, the key difference lies in the robust nature of the isocyanurate ring and its interaction with the polymer matrix. The isocyanurate ring itself is not as reactive as a primary amine, but the propyl chains provide a non-polar character that enhances compatibility with certain polymer backbones, while the trialkoxysilyl groups offer a high density of potential bonding sites to the substrate.
Figure 2: Structure and adhesion mechanism of an isocyanurate silane.
Comparative Performance Analysis
The choice between an amino silane and an isocyanurate silane is dictated by the performance requirements of the final bonded assembly.
| Performance Metric | Amino Silanes | Isocyanurate Silanes | Rationale |
| Initial Adhesion Strength | Excellent | Very Good | The high reactivity of the amine group often leads to rapid and strong initial bond formation with a wide variety of polymers. |
| Thermal Stability | Good | Excellent | The isocyanurate ring is inherently more thermally stable than the aliphatic chain of common amino silanes. This leads to better retention of adhesion at elevated temperatures. |
| Hydrolytic Stability | Good | Excellent | The dense cross-linking provided by the trifunctional silane groups on the isocyanurate structure, coupled with its more hydrophobic nature, can lead to improved resistance to water ingression at the interface. |
| UV Resistance | Moderate | Good | The isocyanurate structure can offer better protection against UV degradation compared to the simple alkyl chain of amino silanes. |
| Polymer Compatibility | Broad (Epoxies, Urethanes, Phenolics, etc.) | More specific (Epoxies, Silicones, some thermoplastics) | The reactivity of the amino group allows for covalent bonding with a wider range of thermosetting resins. Isocyanurate silanes often rely more on intermolecular forces and compatibility. |
Experimental Evaluation of Adhesion Performance
To empirically validate the choice of a silane coupling agent, a rigorous testing protocol is essential.
Experimental Workflow
Figure 3: Workflow for comparative adhesion testing of silane coupling agents.
Detailed Experimental Protocols
1. Substrate Preparation:
-
Objective: To create a clean, reactive surface for silane bonding.
-
Protocol:
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Degrease substrates (e.g., aluminum coupons) with acetone or isopropanol in an ultrasonic bath for 15 minutes.
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Rinse thoroughly with deionized water.
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Chemically etch or plasma treat the surface to generate a high density of hydroxyl groups.
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Rinse again with deionized water and dry in an oven at 110°C for 30 minutes.
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2. Silane Treatment:
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Objective: To apply a uniform layer of the silane coupling agent.
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Protocol:
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Prepare a 1% (w/w) solution of the amino silane and isocyanurate silane in a 95:5 ethanol:water mixture.
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Allow the solutions to hydrolyze for at least 1 hour.
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Dip the prepared substrates into the respective silane solutions for 2 minutes.
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Air dry for 5 minutes, then cure in an oven at 110°C for 15 minutes.
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3. Lap Shear Strength Testing (ASTM D1002):
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Objective: To quantify the shear strength of the adhesive bond.
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Protocol:
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Apply a controlled amount of the chosen adhesive to the treated surface of one coupon.
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Create a lap shear joint with a defined bond area.
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Cure the adhesive according to the manufacturer's specifications.
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Pull the coupons apart using a universal testing machine at a specified rate (e.g., 1.3 mm/min).
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Record the force at failure and calculate the shear strength in megapascals (MPa).
-
Conclusion and Recommendations
The selection of an amino silane versus an isocyanurate silane is a nuanced decision that hinges on the specific performance requirements of the application.
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Amino silanes are the preferred choice for general-purpose applications where high initial adhesion to a broad range of polymers is required and the service temperature is moderate. Their cost-effectiveness and proven track record make them a reliable option.
-
Isocyanurate silanes should be considered for high-performance applications demanding exceptional thermal and hydrolytic stability. Applications such as automotive under-hood components, high-reliability electronics, and industrial assemblies exposed to harsh environments would benefit from the enhanced durability offered by the isocyanurate structure.
Ultimately, the optimal choice must be validated through rigorous experimental testing that simulates the end-use conditions. This data-driven approach will ensure the selection of a silane coupling agent that delivers robust and reliable adhesion for the lifetime of the product.
References
-
Shin-Etsu Silicones. (n.d.). Silane Coupling Agents. Retrieved from [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
